4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER
Overview
Description
4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER is a boronic acid derivative that has gained significant attention in the field of organic synthesis. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
They can form carbon-carbon bonds with various organic compounds, enabling the synthesis of a wide range of chemical structures .
Biochemical Pathways
It’s worth noting that boronic acid esters are often used in the synthesis of pharmaceuticals and biologically active compounds, implying that they could potentially interact with various biochemical pathways .
Result of Action
As a boronic acid ester, it’s primarily used as a reagent in organic synthesis, contributing to the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER typically involves a two-step substitution reactionThe reaction conditions often include the use of solvents such as chloroform and ethyl acetate, and the reactions are carried out under controlled temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. The compound is usually stored in refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent any unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound, while in substitution reactions, the product can vary based on the nucleophile used .
Scientific Research Applications
4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the fluorine atom.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an amine group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate ester group.
Uniqueness
The presence of both the fluorine atom and the boronic ester group in 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER makes it unique compared to other similar compounds. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Biological Activity
4-Amino-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a fluorine atom and a boronic acid pinacol ester group, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The boronic ester group can form reversible covalent bonds with serine or threonine residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways by interacting with transcription factors or DNA-binding proteins, potentially altering gene expression. This interaction can affect various cellular processes, including proliferation and apoptosis.
- Fluorescent Probes : Due to its structural properties, this compound is used in the development of fluorescent probes for imaging applications in biological systems.
Cellular Effects
Research indicates that this compound can significantly impact cellular processes:
- Metabolic Pathways : The compound may alter cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby affecting energy production and biosynthesis.
- Gene Expression : By modulating transcription factor activity, this compound can influence the expression of genes associated with various physiological responses, including stress responses and cell cycle regulation.
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable tool in medicinal chemistry:
- Cancer Research : It has been utilized in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively delivered to tumor cells to enhance the efficacy of radiation therapy.
- Drug Development : The compound is being explored as a potential lead in the development of new therapeutic agents targeting specific diseases, particularly those involving dysregulated enzyme activity .
Case Studies
Several studies have highlighted the biological activity and therapeutic potential of boronic acids, including derivatives like this compound:
Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMNWVXAEGUVNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660651 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819057-45-9 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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